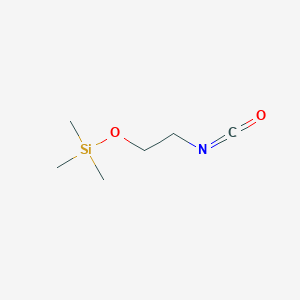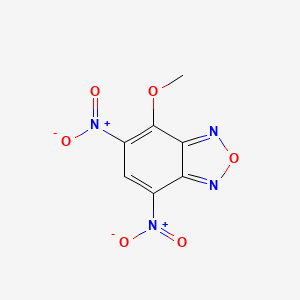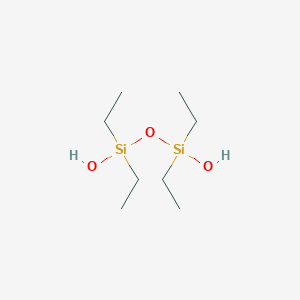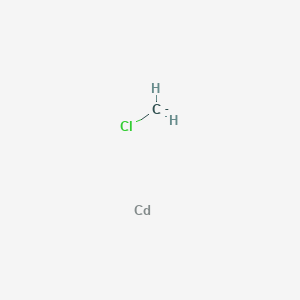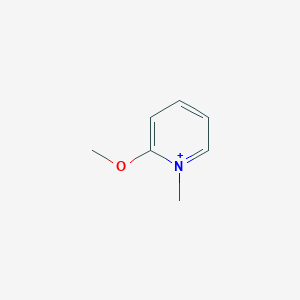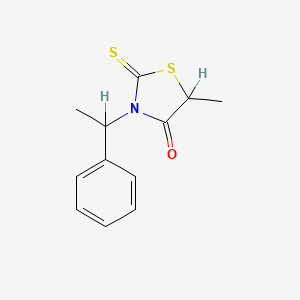
5-Methyl-3-(alpha-methylbenzyl)rhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(alpha-methylbenzyl)rhodanine: is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring with a rhodanine core, which is substituted with a methyl group at the 5-position and an alpha-methylbenzyl group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(alpha-methylbenzyl)rhodanine typically involves the condensation of rhodanine with an appropriate aldehyde or ketone. One common method is the Knoevenagel condensation, where rhodanine reacts with alpha-methylbenzylidene in the presence of a base such as piperidine or triethylamine. The reaction is often carried out under microwave dielectric heating to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 5-Methyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The rhodanine ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted rhodanine derivatives.
科学的研究の応用
Chemistry: 5-Methyl-3-(alpha-methylbenzyl)rhodanine is used as a building block in organic synthesis. Its reactivity and functional groups make it a versatile intermediate for the synthesis of various heterocyclic compounds.
Biology and Medicine: Rhodanine derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit enzymes and proteins involved in disease pathways .
Industry: In the industrial sector, rhodanine derivatives are used in the development of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications .
作用機序
The mechanism of action of 5-Methyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, rhodanine derivatives are known to inhibit aldose reductase, an enzyme involved in diabetic complications. The inhibition occurs through the formation of a covalent bond between the rhodanine moiety and the enzyme’s active site .
類似化合物との比較
- Rhodanine-3-acetic acid
- Rhodanine-3-propionic acid
- Rhodanine-3-butyric acid
Comparison: 5-Methyl-3-(alpha-methylbenzyl)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other rhodanine derivatives, it may exhibit enhanced potency or selectivity towards certain molecular targets. The presence of the alpha-methylbenzyl group can influence the compound’s lipophilicity and binding affinity, making it a valuable scaffold for drug design .
特性
CAS番号 |
23538-09-2 |
|---|---|
分子式 |
C12H13NOS2 |
分子量 |
251.4 g/mol |
IUPAC名 |
5-methyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13NOS2/c1-8(10-6-4-3-5-7-10)13-11(14)9(2)16-12(13)15/h3-9H,1-2H3 |
InChIキー |
QJZUHKFLFBSWMU-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







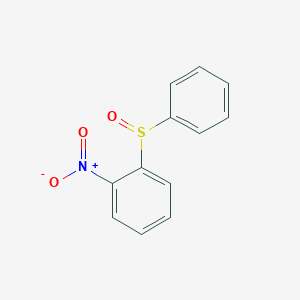
![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)

